molecular formula C12H17N3O B1487901 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 1342003-62-6

2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B1487901
CAS No.: 1342003-62-6
M. Wt: 219.28 g/mol
InChI Key: SUKSOVWLEICKAN-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. This particular compound also contains a phenylacetamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include continuous flow chemistry techniques, which allow for better control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while substitution reactions could introduce new functional groups into the azetidine ring .

Scientific Research Applications

2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function. The phenylacetamide moiety can also interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide is unique due to the combination of the azetidine ring and the phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-2-4-11(5-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKSOVWLEICKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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